2-(2-Methoxypropan-2-yl)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-(2-Methoxypropan-2-yl)-4-methylpyrimidine-5-carboxylic acid is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a methoxypropan-2-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of a pyrimidine derivative with 2-methoxypropan-2-yl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxypropan-2-yl)pyrimidin-4-ylmethanol
- 2-(2-Methoxypropan-2-yl)pyrimidin-4-ylamine
- 2-(2-Methoxypropan-2-yl)pyrimidin-4-ylthiol
Uniqueness
2-(2-Methoxypropan-2-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both a methoxypropan-2-yl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-7(8(13)14)5-11-9(12-6)10(2,3)15-4/h5H,1-4H3,(H,13,14) |
InChI Key |
RRSKORODLZOEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C(C)(C)OC |
Origin of Product |
United States |
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